molecular formula C13H15BrN2O B11779762 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole

4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole

Cat. No.: B11779762
M. Wt: 295.17 g/mol
InChI Key: QOPYNABJRPKBTP-UHFFFAOYSA-N
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Description

4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is a brominated pyrazole derivative intended for research and development purposes. Pyrazole-containing compounds are a significant area of investigation in medicinal and agrochemical research due to their broad biological activities . The molecular structure, which includes a brominated benzyloxy moiety, is commonly explored in the synthesis of novel chemical entities for pharmaceutical and biological screening . Related pyrazole derivatives have been studied for their potential applications as non-nucleoside HIV-1 reverse transcriptase inhibitors and exhibit other pharmacologically relevant properties . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxymethyl]-1-ethylpyrazole

InChI

InChI=1S/C13H15BrN2O/c1-2-16-8-12(7-15-16)10-17-9-11-4-3-5-13(14)6-11/h3-8H,2,9-10H2,1H3

InChI Key

QOPYNABJRPKBTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)COCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole typically involves multiple steps:

    Formation of 3-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Etherification: The 3-bromobenzyl alcohol is then reacted with a suitable alkylating agent to form 3-bromobenzyl methyl ether.

    Pyrazole Formation: The final step involves the reaction of the 3-bromobenzyl methyl ether with an ethyl-substituted pyrazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Core Reactivity of the Pyrazole Ring

The 1-ethyl-1H-pyrazole core exhibits nucleophilic and electrophilic reactivity influenced by substituents:

  • Electrophilic substitution : The presence of electron-donating groups (e.g., ethyl at N1) directs electrophiles to C4 positions .

  • Oxidative dehydrogenation : Pyrazoline intermediates (e.g., dihydro derivatives) can aromatize under oxidative conditions (e.g., DDQ) .

Analogous reaction (from ):

PyrazolineDDQ, 1,4-dioxanePyrazole (aromatization)\text{Pyrazoline} \xrightarrow{\text{DDQ, 1,4-dioxane}} \text{Pyrazole (aromatization)}

Bromobenzyl Ether Modification

The (3-bromobenzyl)oxy methyl group enables:

  • Nucleophilic aromatic substitution : Bromine at the benzyl position facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .

  • Ether cleavage : Acidic conditions (e.g., HBr/AcOH) cleave the benzyl ether to yield hydroxyl intermediates .

Example (from ):

4-Bromo-1-phenylpyrazole etherHBr/AcOHPyrazol-3-ol(88% yield)\text{4-Bromo-1-phenylpyrazole ether} \xrightarrow{\text{HBr/AcOH}} \text{Pyrazol-3-ol} \quad (88\% \text{ yield})

Methyloxy Group Reactivity

The -OCH2- linker is susceptible to:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) .

  • Oxidation : Conversion to carbonyl groups via strong oxidants (e.g., KMnO4) .

Conditions (from ):

ReagentConditionsProductYield
Methyl iodideNaH, DMF, 60°C, 1 hrMethoxy-substituted88%

Cross-Coupling Reactions

The bromine atom on the benzyl group enables catalytic cross-couplings:

Reaction TypeCatalyst SystemSubstrateProduct ClassReference
Suzuki couplingPd(PPh3)4, K2CO3, dioxaneAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd2(dba)3, XantphosAminesAryl amines

Example (from ):

4-Bromo-pyrazole+PhB(OH)2Pd catalyst4-Phenyl-pyrazole(7592% yield)\text{4-Bromo-pyrazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Phenyl-pyrazole} \quad (75-92\% \text{ yield})

Cyclization and Ring Expansion

The ethyl group at N1 and bromobenzyl side chain can participate in cyclocondensation:

  • Pyrazolo[3,4-b]pyridine formation : Reaction with 1,3-diketones or α-oxo ketene dithioacetals under acid catalysis .

Mechanism (from ):

  • Nucleophilic attack by pyrazole β-carbon on carbonyl.

  • Cyclization and dehydration to form fused pyridine ring.

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial agents : Sulfonamide or carboxamide derivatives via acyl chloride intermediates .

  • Kinase inhibitors : Introduction of trifluoromethyl groups via Cu-mediated trifluoromethylation .

Synthesis pathway (from ):

Pyrazole acidSOCl2Acyl chlorideAmineCarboxamide(58% yield)\text{Pyrazole acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Amine}} \text{Carboxamide} \quad (58\% \text{ yield})

Stability and Degradation

  • Photodegradation : Bromine substituents increase susceptibility to UV-induced debromination .

  • Hydrolytic stability : Stable in neutral aqueous conditions but hydrolyzes under strong acid/base .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, various pyrazole derivatives have been synthesized and tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)0.58Induces apoptosis
3-Difluoromethyl-1-methyl-N-(pyridin-2-yl)-1H-pyrazoleMCF7 (breast cancer)0.30Cell cycle arrest
4-Bromo-3-nitro-1H-pyrazoleHCT116 (colon cancer)0.20Inhibition of proliferation

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles has been widely studied. This compound may exhibit similar effects as other derivatives, which have been shown to reduce inflammation through inhibition of pro-inflammatory cytokines.

Mechanism of Action
The mechanism often involves the inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound suggests potential use as a pesticide. Pyrazole derivatives have been reported to exhibit fungicidal and herbicidal activities against various phytopathogens.

FungusCompound TestedEC50 (µg/mL)
Fusarium oxysporumThis compound6.043
Botrytis cinerea4-Bromo-3-nitro-1H-pyrazole2.432

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and one-pot reactions, which enhance yield and reduce reaction time. The compound's lipophilicity due to the ethyl group may influence its pharmacokinetic properties, making it suitable for drug development.

Case Studies

Study on Anticancer Activity
A study conducted by Zheng et al. synthesized a series of novel pyrazole derivatives, including the target compound, and evaluated their effects on A549 lung cancer cells. The results indicated significant growth inhibition and apoptosis induction, supporting the compound's potential as an anticancer agent .

Research on Anti-inflammatory Effects
Research by Gökhan-Kelekçi et al. demonstrated that certain pyrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin in various animal models . This positions compounds like this compound as candidates for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at the benzyl meta-position (target compound) vs. para-position (e.g., ) alters steric and electronic interactions. Meta-substitution may reduce symmetry and influence binding pocket compatibility.
  • Functional Groups : Aldehyde-containing derivatives (e.g., ) exhibit varied bioactivity; the target compound’s ether linkage ((3-bromobenzyl)oxy) may enhance solubility compared to alkyl chains.
  • Conformational Flexibility : The oxabicyclohexane substituent in introduces rigidity, contrasting with the flexible ethoxy-methyl group in the target compound.

Biological Activity

4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is a synthetic compound that belongs to the pyrazole class of heterocycles. It features a five-membered ring structure with two nitrogen atoms and includes a bromobenzyl ether substituent that enhances its potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14BrN3O\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_3\text{O}

Key Features:

  • Bromobenzyl Ether Substituent: Enhances reactivity and biological activity.
  • Ethyl Group: Contributes to lipophilicity, affecting pharmacokinetic properties.
  • Pyrazole Core: Known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including microwave-assisted methods and one-pot reactions that improve yield and reduce reaction times.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicate that these compounds can effectively inhibit bacterial growth, with some derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that compounds based on the pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), lung cancer, and colorectal cancer. For example, certain analogs have shown IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Cancer TypeCell LineIC50 (μM)
Breast CancerMCF70.08
Lung CancerA5490.26
Colorectal CancerHCT1160.15

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Anticancer Efficacy: A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines, with some compounds achieving significant tumor growth inhibition in vivo .
  • Antimicrobial Resistance: Research on antimicrobial resistance revealed that certain pyrazole derivatives could overcome resistance mechanisms in bacterial pathogens, providing a novel approach to treating resistant infections .

Q & A

Basic: What synthetic strategies are employed to prepare 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole?

Answer:
The synthesis typically involves multi-step reactions:

Cyclization : Ethyl acetoacetate or similar β-keto esters react with hydrazine derivatives (e.g., 3-bromobenzylhydrazine) to form the pyrazole core.

Functionalization : The 4-position is modified via nucleophilic substitution or Mitsunobu reactions to introduce the ((3-bromobenzyl)oxy)methyl group.

Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization is used to isolate the product .
Key reagents include azido(trimethyl)silane for azide introduction and trifluoroacetic acid as a catalyst .

Basic: How is this compound characterized structurally and spectroscopically?

Answer:

  • 1H/13C NMR : Distinct signals for the ethyl group (e.g., triplet at δ ~1.33 ppm for CH3 and quartet at δ ~4.28 ppm for CH2) and aromatic protons (δ 7.1–7.5 ppm for the bromobenzyl moiety) .
  • IR Spectroscopy : Peaks at ~2129 cm⁻¹ (azide stretch) and ~1681 cm⁻¹ (ester carbonyl) confirm functional groups .
  • Mass Spectrometry : Molecular ion clusters (e.g., m/z 349/351 [M⁺]) indicate bromine isotopic patterns .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents, critical for understanding steric effects .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations assess:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., the pyrazole C4 position) prone to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, influenced by the electron-withdrawing bromobenzyl group .
    Studies on analogous pyrazoles show that substituent positioning (e.g., 3-bromo vs. 4-bromo) significantly alters reactivity .

Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

Answer:
Crystal structures reveal:

  • Dihedral Angles : The pyrazole ring and 3-bromobenzyl group form angles (~74.91°), influencing molecular planarity and binding to hydrophobic pockets in biological targets .
  • Hydrogen Bonding : Non-covalent interactions (e.g., C–H⋯O) between the methoxy oxygen and adjacent residues enhance stability in solid-state or protein complexes .
    Such data guide SAR optimization for improved target affinity .

Basic: What solvents and conditions are recommended for in vitro studies?

Answer:

  • Solubility : The compound is soluble in DMSO (≥10 mM) and chloroform but insoluble in aqueous buffers.
  • In vitro Stability : Avoid prolonged exposure to light or moisture, which may degrade the ester or azide groups.
  • Biological Assays : Use concentrations <1% DMSO to minimize cytotoxicity .

Advanced: How can contradictory biological activity data in literature be resolved?

Answer:

  • Meta-Analysis : Compare substituent effects across analogs (e.g., 3-bromo vs. 4-bromo isomers) using databases like PubChem .
  • Mechanistic Studies : Employ enzyme inhibition assays (e.g., kinase profiling) to identify off-target interactions.
  • Control Experiments : Verify purity via HPLC and exclude degradation products (e.g., de-ethylated derivatives) .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : As a kinase inhibitor precursor due to the pyrazole scaffold’s affinity for ATP-binding pockets.
  • Materials Science : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate conjugated polymers .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 16 h to 2 h at 100°C).
  • Flow Chemistry : Enhances reproducibility in azide introduction steps by controlling exothermic reactions.
  • Catalytic Systems : Use Pd/Cu catalysts for efficient C–N coupling during benzyl group installation .

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